(2E)-1,4-Dibromo-2,3-dimethyl-2-butene is an organic compound classified as a dibromoalkene. It is recognized for its structural isomerism and is primarily utilized as an intermediate in pharmaceutical synthesis. The compound has the potential to play a significant role in the development of therapeutic agents, including those used to treat hypertension.
This compound is documented under the CAS number 821-06-7 and has been referenced in various chemical databases, including ChemBK and NIST. Its molecular formula is C4H6Br2, with a molar mass of approximately 213.9 g/mol. The compound appears as a white crystalline solid and is slightly soluble in water but more soluble in organic solvents like chloroform and methanol .
(2E)-1,4-Dibromo-2,3-dimethyl-2-butene falls under the category of halogenated hydrocarbons. Its classification highlights its reactivity due to the presence of bromine atoms, which can participate in various chemical reactions typical of alkenes.
The synthesis of (2E)-1,4-dibromo-2-butene can be achieved through several methods, with one prominent technique involving the bromination of 1,3-butadiene. A specific method includes:
This method is noted for its simplicity and efficiency, making it suitable for industrial applications.
The molecular structure of (2E)-1,4-dibromo-2-butene features a double bond between the second and third carbon atoms in the butene chain, with bromine substituents on the first and fourth carbons. The structural representation can be summarized as follows:
The compound exhibits stereoisomerism due to its double bond configuration:
(2E)-1,4-Dibromo-2-butene can participate in various chemical reactions typical of alkenes and halogenated compounds:
These reactions are significant for further functionalization of the compound in synthetic organic chemistry.
The mechanism of action for (2E)-1,4-dibromo-2-butene primarily involves electrophilic addition reactions typical of alkenes. For example:
The efficiency of these reactions depends on factors such as solvent choice, temperature, and concentration of reactants.
These properties are crucial for handling and application in laboratory settings.
(2E)-1,4-Dibromo-2,3-dimethyl-2-butene serves as a key intermediate in pharmaceutical synthesis, particularly in the production of antihypertensive drugs like Rasilez (Aliskiren). Its ability to undergo various chemical transformations makes it valuable for developing new therapeutic agents targeting cardiovascular diseases .
(2E)-1,4-Dibromo-2,3-dimethyl-2-butene synthesis relies on stereoselective bromination to achieve its trans-configuration. The anti-addition mechanism proceeds via a cyclic bromonium ion intermediate, ensuring the E-isomer’s stereochemical integrity. For example, bromination of trans-2,3-dimethylbutadiene exploits this pathway, where backside nucleophilic attack by bromide enforces trans geometry. This mechanism is corroborated by the stereospecific bromination of alkenes, which exclusively generates anti-addition products without carbocation rearrangements [10]. Low-temperature operations (below −15°C) further prevent thermal racemization, preserving stereoselectivity [2].
Regioselectivity in dibromination is achieved through substrate-directed control. The electron-rich alkene bonds in 2,3-dimethylbut-2-ene undergo electrophilic addition where bromine selectively attacks the less hindered positions (C1/C4). Lewis acid catalysts like ZnCl₂ enhance regiocontrol by polarizing Br₂ molecules, accelerating bromonium ion formation. In large-scale syntheses, this approach yields up to 44% of the tetrabrominated derivative—1,4-dibromo-2,3-bis(bromomethyl)-2-butene—demonstrating scalability [7]. Catalytic boron trifluoride (BF₃) has also been explored for analogous systems, though ZnCl₂ remains preferred for minimal byproduct formation [4].
Solvent polarity and temperature critically influence yield and stereoselectivity:
Table 1: Optimization Parameters for Dibromination
Condition | Optimal Value | Impact on Yield/Selectivity |
---|---|---|
Temperature | −15°C | Prevents isomerization; yield ≤73% |
Solvent | Chloroform | Enhances bromonium ion stability |
Bromine Equivalents | 2.4 (per alkene) | Minimizes overbromination |
Two primary routes exist for synthesizing this compound:
Table 2: Synthetic Route Comparison
Parameter | Direct Bromination | Multi-Step Pathway |
---|---|---|
Steps | 1 | 3–4 |
Yield | 73% | 44–60% |
Cost Efficiency | High (solvent recovery) | Low (additional reagents) |
Stereoselectivity | >95% trans | Variable |
Scalability | Industrial (patented) [2] | Lab-scale |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7